1-(4-methoxyphenyl)-1H-1,2,3-triazole

Tyrosinase inhibition Zebrafish phenotypic screening Melanin synthesis

1-(4-Methoxyphenyl)-1H-1,2,3-triazole (CAS 68535-49-9) is a heterocyclic building block featuring an N1-linked 4-methoxyphenyl substituent on the 1,2,3-triazole ring (molecular formula C₉H₉N₃O; molecular weight 175.19 g/mol). It belongs to the broader class of 1-aryl-1H-1,2,3-triazoles, a privileged scaffold in medicinal chemistry and click chemistry applications.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 68535-49-9
Cat. No. B2713872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-1H-1,2,3-triazole
CAS68535-49-9
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=CN=N2
InChIInChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-6-10-11-12/h2-7H,1H3
InChIKeySZFFHSJDMVPSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)-1H-1,2,3-Triazole (CAS 68535-49-9): Core Scaffold Identity and Procurement Context


1-(4-Methoxyphenyl)-1H-1,2,3-triazole (CAS 68535-49-9) is a heterocyclic building block featuring an N1-linked 4-methoxyphenyl substituent on the 1,2,3-triazole ring (molecular formula C₉H₉N₃O; molecular weight 175.19 g/mol) . It belongs to the broader class of 1-aryl-1H-1,2,3-triazoles, a privileged scaffold in medicinal chemistry and click chemistry applications. The 4-methoxy substituent imparts an electron-donating character that differentiates it from halogen-, methyl-, or nitro-substituted analogs, directly influencing electronic properties such as HOMO-LUMO gap and downstream reactivity [1]. This compound serves predominantly as a synthetic intermediate for constructing biologically active derivatives, including anticancer carboxamides, antiretroviral agents, and tyrosinase inhibitors, and is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or metal-free three-component condensation routes [2].

Why 1-Aryl-1H-1,2,3-Triazole Analogs Cannot Be Interchanged: Substituent-Dependent Electronic and Biological Divergence


Within the 1-aryl-1H-1,2,3-triazole series, the para substituent on the N1-phenyl ring dictates electronic character, which cascades into measurable differences in HOMO-LUMO energetics, coordination behavior, and biological target engagement [1]. The 4-methoxy group (Hammett σₚ = −0.27) is electron-donating, whereas 4-chloro (σₚ = +0.23), 4-nitro (σₚ = +0.78), and unsubstituted phenyl (σₚ = 0.00) analogs span electron-withdrawing to neutral character [2]. This electronic divergence translates into differential structure-activity relationships: in antifungal triazole series, methoxy, chloro, and methyl substituents each produce distinct activity profiles against Candida and Aspergillus species, with chloro derivatives showing higher efficacy in certain contexts while methoxy derivatives excel in tyrosinase inhibition [3]. Furthermore, the methoxy group enhances solubility and modulates logP relative to halogenated analogs, directly impacting formulation and assay compatibility [4]. Generic substitution without verifying the specific substituent's quantitative effect on the target application risks selecting a compound with suboptimal electronic tuning, misaligned solubility, or reduced target engagement.

Quantitative Differential Evidence: 1-(4-Methoxyphenyl)-1H-1,2,3-Triazole Versus Closest Analogs


Methoxy-Specific Tyrosinase Inhibition and Melanin Suppression in Zebrafish: Differentiation from Non-Methoxy Triazole Analogs

In a comparative study of seven ortho-substituted bis-functionalized triazole derivatives (C1–C7) evaluated in a zebrafish larval model, only the methoxy-functionalized triazole (C7) induced complete loss of pigmentation via tyrosinase enzyme inhibition and subsequent blockade of melanin synthesis . Non-methoxy analogs in the same series (C1–C6) did not produce this phenotype, establishing that the methoxy substituent is a structural determinant for tyrosinase inhibitory activity within this chemotype. The maximum tolerable dose (MTD) for all compounds in the series was uniformly identified at 2 µM in the zebrafish assay . C7 additionally reduced dopamine synthesis in retinal ganglion neurons and increased light sensitivity in dark-adapted larvae, confirming target engagement beyond melanin synthesis .

Tyrosinase inhibition Zebrafish phenotypic screening Melanin synthesis

Electron-Donating Methoxy Substituent Modulates HOMO-LUMO Gap in 1-Aryl-1,2,3-Triazoles: Computational Differentiation from Electron-Withdrawing Analogs

A systematic DFT and TD-DFT computational study of aryl-substituted 1,2,3-triazoles demonstrated that the electron-donating or electron-withdrawing nature of the N1-aryl substituent directly modulates the HOMO-LUMO energy gap [1]. The 4-methoxy group, as an electron-donating substituent (Hammett σₚ = −0.27), raises the HOMO energy relative to electron-withdrawing analogs such as 4-chloro (σₚ = +0.23) or 4-nitro (σₚ = +0.78), producing a narrowed HOMO-LUMO gap and altered UV-Vis absorption profiles [1][2]. In related hydroxyphenyl-substituted click triazole studies, the placement of an electron-donating group at the N1 position was shown to profoundly influence optical properties including fluorescence quantum yields (0.1–0.3 range) and Stokes shifts (8,000–13,000 cm⁻¹) [3].

DFT calculations HOMO-LUMO gap Electronic structure tuning

4-Methoxyphenyl-Triazole Scaffold Enables Sub-Micromolar Anticancer Activity in Carboxamide Derivatives: Benchmarking Against Doxorubicin

A series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives (4A–4N) were evaluated for cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines using the MTT assay [1]. Compounds 4B (IC₅₀ = 9.48 µM), 4I (IC₅₀ = 7.11 µM), and 4J (IC₅₀ = 8.27 µM) showed promising cytotoxicity against the MCF-7 cell line compared with the standard drug doxorubicin [1]. Compound 4H exhibited IC₅₀ values of 13.11 µM (MCF-7) and 23.61 µM (MDA-MB-231), while compound 4M showed IC₅₀ = 11.55–31.87 µM across both cell lines [1]. Molecular docking studies confirmed that these compounds engage the EGFR tyrosine kinase active site (PDB ID: 2J5F) with favorable binding interactions, and all compounds satisfied Lipinski's rule of five with acceptable drug-likeness scores [1]. While the parent compound (CAS 68535-49-9) serves as the core scaffold for this series, the quantitative data establish the 4-methoxyphenyl-triazole as a validated starting point for anticancer lead optimization.

Anticancer activity Breast cancer Triazole-4-carboxamide

Metal-Free Synthetic Accessibility: 1-(4-Methoxyphenyl)-1H-1,2,3-Triazole via 3-Component Condensation with Broad Functional Group Tolerance

A metal-free, azide-free, and acetylene-free 3-component synthesis of 1-substituted 1,2,3-triazoles was reported using primary amines, 2,2-dimethoxyacetaldehyde, and tosylhydrazide [1]. The method proceeds in good to excellent yields with both aliphatic and aromatic amine substrates and tolerates a wide range of functional groups including electron-rich and electron-deficient aryl groups, terminal alkynes, ketones, and sterically encumbered amines [1]. This route provides direct access to 1-(4-methoxyphenyl)-1H-1,2,3-triazole from 4-methoxyaniline without requiring azide intermediates, eliminating the safety hazards associated with organic azide isolation and purification that constrain traditional CuAAC approaches [1][2]. In a complementary CuAAC-based approach using porous Cu(0) heterogeneous catalyst, 4-methoxyphenyl azide was obtained in 96% yield from 4-iodoanisole, enabling efficient downstream triazole formation [2].

Click chemistry alternative Azide-free synthesis 1-Substituted triazole

Validated Application Scenarios for 1-(4-Methoxyphenyl)-1H-1,2,3-Triazole in Research and Industrial Procurement


Tyrosinase Inhibitor Development for Melanogenesis-Related Disorders

The methoxy-specific tyrosinase inhibition phenotype observed in the zebrafish larval model (complete pigmentation loss at 2 µM MTD) positions 1-(4-methoxyphenyl)-1H-1,2,3-triazole as a core scaffold for developing skin-whitening agents or hyperpigmentation therapeutics. The demonstrated ability of methoxy-functionalized triazoles to modulate dopamine synthesis in retinal neurons further supports exploration in neuromelanin-related pathways . Procurement of this specific analog (rather than chloro, methyl, or unsubstituted phenyl variants) is essential because only the methoxy-bearing scaffold has been validated to produce the tyrosinase-dependent phenotype in a whole-organism model.

Anticancer Lead Optimization via Triazole-4-Carboxamide Derivatization

The 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide series has demonstrated single-digit micromolar IC₅₀ values against MCF-7 breast cancer cells (compound 4I: IC₅₀ = 7.11 µM) with verified EGFR tyrosine kinase engagement via molecular docking [1]. All derivatives in the 4A–4N series satisfied Lipinski's rule of five and exhibited acceptable drug-likeness scores [1]. This scaffold offers a validated entry point for medicinal chemistry programs targeting breast cancer, with established synthetic routes for further SAR exploration at the carboxamide position.

Electronic Material and Coordination Chemistry Applications Requiring Tuned HOMO-LUMO Properties

The electron-donating 4-methoxy substituent predictably narrows the HOMO-LUMO gap relative to electron-withdrawing analogs such as 4-chloro or 4-nitro substituted 1-aryl-1,2,3-triazoles [2]. This electronic tuning is relevant for applications in fluorescence-based probes (quantum yields 0.1–0.3; Stokes shifts 8,000–13,000 cm⁻¹ demonstrated for related hydroxyphenyl click triazoles) [3], metal coordination chemistry (triazole as monodentate ligand for transition metals, including Mn, Co, Ni complexes structurally characterized) [4], and charge-transfer systems. Procurement of the 4-methoxy analog ensures the electron-rich character required for these applications, which would not be achieved with 4-chloro or 4-nitro analogs.

Scale-Up Synthesis Programs Requiring Azide-Free Process Routes

For industrial or large-scale laboratory procurement, the compound's compatibility with the metal-free, azide-free 3-component synthesis (primary amine + 2,2-dimethoxyacetaldehyde + tosylhydrazide) [5] offers significant process safety advantages. This route eliminates the hazards of organic azide isolation while maintaining good to excellent yields and broad functional group tolerance [5]. Alternatively, the efficient CuAAC route using heterogeneous porous Cu(0) catalyst provides 96% yield for the azide intermediate with catalyst recyclability over five cycles [6], enabling cost-effective production at scale.

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.